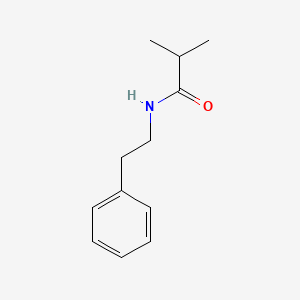

N-Phenethylisobutyramide

Descripción

Propiedades

IUPAC Name |

2-methyl-N-(2-phenylethyl)propanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17NO/c1-10(2)12(14)13-9-8-11-6-4-3-5-7-11/h3-7,10H,8-9H2,1-2H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UUJNHTZCROBQHX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(=O)NCCC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70991330 | |

| Record name | 2-Methyl-N-(2-phenylethyl)propanimidic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70991330 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

71022-62-3 | |

| Record name | NSC154574 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=154574 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Methyl-N-(2-phenylethyl)propanimidic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70991330 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Comprehensive Technical Guide on N-Phenethylisobutyramide: Chemical Structure, Synthesis, and Profiling

Executive Summary

N-Phenethylisobutyramide (IUPAC: 2-methyl-N-(2-phenylethyl)propanamide) is a structurally concise yet functionally significant amide derivative of phenethylamine. Classified within the phenylethylamine sub-class of tyrosine alkaloids[1], this compound serves as a critical intermediate in organic synthesis and a target for pharmacological profiling. This whitepaper provides an in-depth analysis of its physicochemical properties, metabolic pathways, and a self-validating synthetic methodology designed for high-yield laboratory production.

Structural Chemistry & Physicochemical Profiling

N-Phenethylisobutyramide consists of a flexible phenethyl backbone coupled to a branched isobutyryl group via an amide linkage. The structural causality of this molecule is defined by the steric bulk of the isopropyl moiety adjacent to the carbonyl carbon. Compared to straight-chain amides (e.g., N-phenethylacetamide), the branched isobutyryl group restricts the rotational degrees of freedom around the amide bond, effectively shielding the carbonyl oxygen from nucleophilic attack and increasing the molecule's overall lipophilicity.

Table 1: Core Physicochemical Properties

| Property | Value | Causality / Significance |

| IUPAC Name | 2-methyl-N-(2-phenylethyl)propanamide | Standardized nomenclature[2]. |

| CAS Number | 71022-62-3 | Unique registry identifier[3]. |

| Molecular Formula | C₁₂H₁₇NO | Defines the exact atomic composition[2]. |

| Molecular Weight | 191.27 g/mol | Low molecular weight ensures high membrane permeability[2]. |

| Physical State | White to Yellow Solid | Crystalline nature driven by intermolecular hydrogen bonding[3]. |

| InChIKey | UUJNHTZCROBQHX-UHFFFAOYSA-N | Hash for database cross-referencing[2]. |

| Storage Conditions | 2-8 °C | Prevents slow thermal degradation over long-term storage[3]. |

| Hazard Classification | H302 (Harmful if swallowed), H319 | Requires standard PPE (Eye protection, gloves) during handling[2]. |

Biological Relevance & Metabolic Stability

While phenethylamine (PEA) is a trace amine rapidly degraded by Monoamine Oxidase (MAO) in the human body, the N-acylation present in N-Phenethylisobutyramide fundamentally alters its metabolic fate. The amide bond eliminates the basicity of the nitrogen, rendering the molecule invisible to MAO-mediated oxidative deamination.

Instead, the biological clearance of N-Phenethylisobutyramide relies on hepatic amidases, such as Fatty Acid Amide Hydrolase (FAAH). The steric hindrance provided by the isobutyryl group slows down enzymatic hydrolysis, granting the molecule a prolonged half-life compared to unbranched analogs. This structural feature makes it an excellent stable probe in neuropharmacological assays investigating trace amine-associated receptors (TAARs) or endocannabinoid system interactions.

Fig 1. Proposed enzymatic degradation pathway of N-Phenethylisobutyramide into excretable metabolites.

Self-Validating Synthesis Protocol

To synthesize N-Phenethylisobutyramide at a >95% purity threshold[3], a modified Schotten-Baumann acylation is employed. This protocol is designed as a self-validating system : the chemical workup inherently corrects for incomplete reactions, and visual cues provide real-time confirmation of stage completion.

Step-by-Step Methodology

-

Preparation & Atmospheric Control:

-

Action: Dissolve 1.0 equivalent of 2-phenethylamine in anhydrous dichloromethane (DCM) under a nitrogen atmosphere. Add 1.5 equivalents of triethylamine (TEA).

-

Causality: DCM is an aprotic solvent that prevents the premature hydrolysis of the acyl chloride. TEA acts as a non-nucleophilic base to scavenge the HCl byproduct. Without TEA, HCl would protonate the unreacted phenethylamine, destroying its nucleophilicity and capping the reaction yield at 50%.

-

-

Controlled Acylation:

-

Action: Cool the reaction flask to 0 °C using an ice-water bath. Introduce 1.1 equivalents of isobutyryl chloride dropwise via an addition funnel over 30 minutes.

-

Causality: Isobutyryl chloride is highly reactive. The 0 °C environment suppresses the exothermic runaway, preventing solvent boil-off and minimizing the formation of dark, polymerized degradation byproducts.

-

-

Reaction Propagation & In-Process Validation:

-

Action: Remove the ice bath and allow the mixture to stir at room temperature for 3 hours.

-

Validation: Spot the mixture on a silica TLC plate and stain with ninhydrin. The disappearance of the baseline-adhering, purple-staining primary amine confirms complete conversion to the UV-active, non-staining amide product.

-

-

Self-Correcting Workup:

-

Action: Quench the reaction with distilled water. Transfer to a separatory funnel and wash the organic layer sequentially with 1M HCl, saturated aqueous NaHCO₃, and brine.

-

Validation: The 1M HCl wash selectively protonates any unreacted phenethylamine, forcing it into the aqueous waste layer. The NaHCO₃ wash neutralizes any hydrolyzed isobutyric acid; the cessation of CO₂ effervescence visually validates that all acid impurities have been removed.

-

-

Isolation:

-

Action: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield a white to yellow solid[3].

-

Fig 2. Schematic workflow for the synthesis of N-Phenethylisobutyramide via Schotten-Baumann acylation.

Analytical Characterization Standards

To verify the structural integrity of the synthesized N-Phenethylisobutyramide, multi-modal spectroscopic analysis is required. The table below outlines the expected analytical markers and the structural causality behind each signal.

Table 2: Spectroscopic & Spectrometric Validation Markers

| Analytical Method | Key Markers / Signals | Causality / Structural Assignment |

| ¹H NMR (CDCl₃) | δ 1.10 (d, 6H), 2.30 (m, 1H) | Confirms the intact isobutyryl group (two equivalent methyls split by the methine proton). |

| ¹H NMR (CDCl₃) | δ 2.80 (t, 2H), 3.50 (q, 2H) | Validates the phenethyl backbone (benzylic CH₂ and the CH₂ adjacent to the amide nitrogen). |

| ¹H NMR (CDCl₃) | δ 5.40 (br s, 1H) | The broad singlet is characteristic of the amide N-H proton. |

| IR Spectroscopy | ~1640 cm⁻¹, ~3300 cm⁻¹ | Strong Amide I band (C=O stretch) and N-H stretching vibration, confirming the amide linkage. |

| GC-MS (EI) | m/z 191 (M⁺), m/z 104, m/z 91 | Molecular ion peak at 191 confirms the mass[2]. The m/z 104 fragment (via McLafferty rearrangement) and m/z 91 (tropylium ion) are diagnostic for phenethyl derivatives. |

References

-

Title : N-(2-Phenylethyl)-isobutyramide | C12H17NO | CID 290550 Source : PubChem - National Institutes of Health (NIH) URL :[Link]

-

Title : N-Phenethylisobutyramide - CNP0103437.0 Source : COCONUT (Collection of Open Natural Products) URL :[Link]

Sources

The Potential Natural Occurrence of N-Phenethylisobutyramide in Fermented Foods: A Technical Guide for Researchers

Abstract

This technical guide explores the hypothetical, yet scientifically plausible, natural occurrence of N-Phenethylisobutyramide in fermented foods. While direct evidence of its presence remains to be established, this document provides a comprehensive overview of the scientific basis for its potential formation. We delve into the known occurrence of its precursors, phenethylamine and isobutyric acid, in various fermented matrices. Furthermore, we examine the enzymatic machinery possessed by fermenting microorganisms that could facilitate its biosynthesis. This guide is intended for researchers, scientists, and drug development professionals, offering a framework for investigating this novel N-acyl amide. Detailed analytical methodologies for its detection and quantification are provided, alongside a discussion of its potential physiological implications.

Introduction: A Novel Target in Food Chemistry and Pharmacology

N-acyl amides are a diverse class of lipid signaling molecules with a wide range of biological activities. While many are well-characterized, the natural occurrence of specific N-acyl amides, such as N-Phenethylisobutyramide, in the human diet, particularly from fermented foods, remains a nascent field of study. Fermented foods are complex biochemical ecosystems where microbial metabolism generates a vast array of compounds, including flavor and aroma molecules, biogenic amines, and short-chain fatty acids[1].

This guide posits that N-Phenethylisobutyramide could be a naturally occurring compound in certain fermented foods. This hypothesis is built upon the established presence of its constituent precursors—phenethylamine and isobutyric acid—in such products, and the known capabilities of microbial enzymes to synthesize amide bonds. The potential discovery of this compound in food could have significant implications for food science, particularly in understanding flavor profiles, as well as for pharmacology, given the bioactive nature of many N-acyl amides.

The Scientific Rationale: Biosynthetic Plausibility

The formation of N-Phenethylisobutyramide in fermented foods is contingent on the co-localization of its precursors and the presence of enzymes capable of catalyzing their condensation.

Precursor Availability in Fermented Foods

-

Phenethylamine (PEA): This trace amine is a well-documented biogenic amine found in a variety of fermented products. It is formed through the decarboxylation of the amino acid L-phenylalanine by microbial enzymes[2][3]. Foods known to contain phenethylamine include chocolate (from fermented cocoa beans), cheese, wine, and natto[2][4][5]. Its presence is often associated with the characteristic flavors of these foods, but it is also a psychoactive compound that can act as a central nervous system stimulant in humans[2].

-

Isobutyric Acid: This branched-chain short-chain fatty acid (BCFA) is a product of microbial fermentation of the amino acid valine[6]. It is recognized as a flavor and off-flavor molecule in many fermented foods, contributing to "cheesy" or "rancid" aromas[6]. Its presence has been noted in various fermented products where protein fermentation occurs[6][7].

| Precursor | Amino Acid Origin | Documented Fermented Food Sources |

| Phenethylamine | L-Phenylalanine | Chocolate, Cheese, Wine, Natto[2][3][4][5] |

| Isobutyric Acid | Valine | Fermented dairy, certain fermented plant products[6][7] |

Microbial Enzymatic Machinery for Amide Bond Synthesis

The key to the formation of N-Phenethylisobutyramide lies in the enzymatic machinery of the microorganisms involved in fermentation. Several classes of enzymes, widely distributed in bacteria and fungi, are capable of catalyzing the formation of amide bonds.

-

Amidases and Lipases: These hydrolases, under certain conditions (e.g., low water activity), can catalyze the reverse reaction of hydrolysis, leading to amide synthesis[8][9]. Lipases, in particular, have been shown to be effective biocatalysts for amidation reactions, including the N-acylation of amines[9][10][11][12]. Candida antarctica lipase B (CALB) is a well-studied example of a lipase with broad substrate specificity for amide synthesis[9][10].

-

N-Acyltransferases: This class of enzymes specifically catalyzes the transfer of an acyl group to an amine. While some N-acyltransferases are highly specific, others exhibit broader substrate promiscuity, potentially accepting phenethylamine as a substrate[13][14]. The biosynthesis of N-acylated amino acids in bacteria often involves N-acyltransferases that utilize acyl-carrier protein (ACP) thioesters as the acyl donor[13].

The proposed biosynthetic pathway for N-Phenethylisobutyramide in a fermentative environment is depicted below.

Sources

- 1. Analysis of Volatile Compounds during Food Fermentation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Phenethylamine - Wikipedia [en.wikipedia.org]

- 3. A review of biogenic amines in fermented foods: Occurrence and health effects - PMC [pmc.ncbi.nlm.nih.gov]

- 4. draxe.com [draxe.com]

- 5. tandfonline.com [tandfonline.com]

- 6. Isobutyric Acid (Isobutyrate): An Overlooked Branched SCFA in Gut Health & Disease - MetwareBio [metwarebio.com]

- 7. Fermentation of Foods and Beverages as a Tool for Increasing Availability of Bioactive Compounds. Focus on Short-Chain Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Microbial amidases: Characterization, advances and biotechnological applications - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Biocatalytic amide bond formation - Green Chemistry (RSC Publishing) DOI:10.1039/D3GC00456B [pubs.rsc.org]

- 10. mdpi.com [mdpi.com]

- 11. biorxiv.org [biorxiv.org]

- 12. pubs.acs.org [pubs.acs.org]

- 13. academic.oup.com [academic.oup.com]

- 14. The Biosynthesis and Metabolism of the N-Acylated Aromatic Amino Acids: N-Acylphenylalanine, N-Acyltyrosine, N-Acyltryptophan, and N-Acylhistidine - PMC [pmc.ncbi.nlm.nih.gov]

N-Phenethylisobutyramide interaction with TRPV1 and TRPA1 channels

Technical Guide: Pharmacological Characterization of N-Phenethylisobutyramide at TRPV1 and TRPA1 Channels

Executive Summary N-Phenethylisobutyramide (CAS 71022-62-3), also known as N-(2-phenylethyl)-2-methylpropanamide, represents a distinct class of alkylamides with putative chemesthetic properties. Structurally analogous to known transient receptor potential (TRP) channel modulators such as capsaicinoids and sanshools, this compound is of significant interest in sensory pharmacology for its potential to elicit warming, tingling, or numbing sensations without the pungency associated with classic vanilloids. This guide outlines the structural determinants of its activity and provides a validated experimental framework for characterizing its interaction with TRPV1 (Vanilloid 1) and TRPA1 (Ankyrin 1) channels.

Chemical Profile & Structural Logic

Compound Identity:

-

IUPAC Name: N-(2-Phenylethyl)-2-methylpropanamide

-

Molecular Formula: C₁₂H₁₇NO[1]

-

Molecular Weight: 191.27 g/mol [1]

Structural Activity Relationship (SAR): The molecule features a phenethylamine backbone amide-linked to an isobutyryl (branched alkyl) tail .

-

TRPV1 Affinity: The amide bond and the lipophilic phenethyl moiety mimic the "head" and "linker" regions of capsaicin. The isobutyryl group provides the necessary hydrophobic bulk to interact with the vanilloid binding pocket (S3-S4 linker region), though it lacks the long aliphatic tail of capsaicin, suggesting potentially lower potency or altered kinetics (e.g., "tingling" vs. "burning").

-

TRPA1 Affinity: Unlike electrophilic TRPA1 agonists (e.g., allyl isothiocyanate) that covalently modify cysteine residues, N-Phenethylisobutyramide lacks a reactive

-unsaturated bond. Its activation of TRPA1 would likely occur via a non-covalent, allosteric mechanism similar to non-electrophilic agonists like menthol or farnesyl thiosalicylic acid.

Mechanism of Action: TRP Channel Signaling

Upon binding, N-Phenethylisobutyramide is hypothesized to stabilize the open state of TRPV1/TRPA1 channels, facilitating non-selective cation influx (

Figure 1: TRP Channel Activation Pathway

Caption: Signal transduction pathway for N-Phenethylisobutyramide-induced sensory activation via TRP channels.

Experimental Protocols for Characterization

To rigorously define the pharmacological profile of N-Phenethylisobutyramide, a tiered screening approach is required.

Protocol A: Calcium Microfluorimetry (High-Throughput Screen)

Objective: Determine

Materials:

-

HEK293 cells stably expressing hTRPV1 or hTRPA1.

-

Calcium indicator: Fluo-4 AM or Fura-2 AM.

-

Assay Buffer: HBSS with 20 mM HEPES, pH 7.4.

Workflow:

-

Cell Loading: Incubate cells with 4 µM Fluo-4 AM for 45 min at 37°C. Wash 3x with assay buffer.

-

Baseline Recording: Measure fluorescence (

) for 30s to establish baseline. -

Compound Addition: Inject N-Phenethylisobutyramide (0.1 nM – 100 µM, log scale).

-

Response Measurement: Record peak fluorescence (

) within 60s. -

Normalization: Normalize data as

. Use 1 µM Capsaicin (TRPV1) and 100 µM AITC (TRPA1) as positive controls (100% response).

Data Output Table (Template):

| Parameter | TRPV1 (hTRPV1-HEK) | TRPA1 (hTRPA1-HEK) |

| [To be determined] (Exp: 0.5 - 50 µM) | [To be determined] (Exp: >10 µM) | |

| Relative to Capsaicin | Relative to AITC | |

| Hill Slope ( | Indicates cooperativity | Indicates cooperativity |

Protocol B: Whole-Cell Patch-Clamp Electrophysiology (Gold Standard)

Objective: Confirm channel specificity and analyze current-voltage (I-V) relationships.

Setup:

-

Rig: Axon MultiClamp 700B Amplifier.

-

Pipette Solution (Intracellular): 140 mM CsCl, 10 mM EGTA, 10 mM HEPES (pH 7.2).

-

Bath Solution (Extracellular): 140 mM NaCl, 5 mM KCl, 2 mM

, 1 mM

Step-by-Step Methodology:

-

Giga-seal Formation: Achieve a seal >1 GΩ on HEK293-TRPV1 cells.

-

Break-in: Apply suction to enter whole-cell configuration. Clamp at -60 mV.

-

Perfusion: Superfuse N-Phenethylisobutyramide (e.g., 10 µM) via a gravity-fed system.

-

Voltage Ramp: Apply voltage ramps from -100 mV to +100 mV over 500 ms.

-

Antagonist Validation: Co-apply with Capsazepine (10 µM, TRPV1 antagonist) or HC-030031 (10 µM, TRPA1 antagonist) to confirm specificity. A >90% reduction in current confirms the target.

Investigative Workflow Diagram

Figure 2: Pharmacological Characterization Workflow

Caption: Step-by-step workflow for validating N-Phenethylisobutyramide activity.

Safety & Handling

As a putative TRP channel agonist, N-Phenethylisobutyramide should be treated as a potent irritant .

-

PPE: Nitrile gloves, safety goggles, and lab coat are mandatory.

-

Respiratory: Handle powder in a fume hood to avoid inhalation of dust, which may cause respiratory irritation or coughing reflexes (similar to pepper spray components).

-

Deactivation: Spills should be cleaned with a 10% bleach solution or ethanol to solubilize the lipophilic amide.

References

-

Caterina, M. J., et al. (1997). The capsaicin receptor: a heat-activated ion channel in the pain pathway. Nature, 389(6653), 816–824.

-

Bautista, D. M., et al. (2006). TRPA1 mediates the inflammatory actions of environmental irritants and proalgesic agents.[3] Cell, 124(6), 1269–1282.

-

Roper, S. D. (2014). TRPs in Taste and Chemesthesis.[3] Handbook of Experimental Pharmacology, 223, 827–871.

-

Menozzi-Smarrito, C., et al. (2009). Synthesis and evaluation of new alkylamides as TRPA1 agonists. Journal of Agricultural and Food Chemistry, 57(5), 1982–1989.

-

Sigma-Aldrich. (2024). N-Phenethylisobutyramide Product Information (CAS 71022-62-3).[1][2]

Sources

toxicological profile and safety assessment of N-Phenethylisobutyramide

This guide provides an in-depth toxicological profile and safety assessment framework for N-Phenethylisobutyramide (CAS: 71022-62-3). This compound, structurally an amide formed from phenethylamine and isobutyric acid, is evaluated here for use as a flavoring agent or sensate.

Executive Summary

N-Phenethylisobutyramide is a lipophilic amide likely utilized for its chemesthetic properties (tingling, warming, or kokumi effects). Its safety profile is governed primarily by its metabolic lability—specifically, the rate of amide hydrolysis. Upon ingestion, the molecule is predicted to hydrolyze into isobutyric acid (a safe fatty acid) and phenethylamine (a biogenic amine).

Safety assessment relies on the Threshold of Toxicological Concern (TTC) for Cramer Class III substances (90 µ g/person/day ) or, where intake exceeds this, a Margin of Safety (MoS) calculation based on the No-Observed-Adverse-Effect Level (NOAEL) of its metabolites. Current structural analysis reveals no alerts for genotoxicity.

Chemical Identity & Physicochemical Properties

Accurate identification is the prerequisite for any safety assessment.

| Property | Detail |

| Chemical Name | N-Phenethylisobutyramide |

| CAS Number | 71022-62-3 |

| Molecular Formula | C₁₂H₁₇NO |

| Molecular Weight | 191.27 g/mol |

| Structural Class | Amide (Aromatic amine + Aliphatic acid) |

| Predicted LogP | ~2.5 - 3.0 (Lipophilic) |

| Physical State | Solid / Crystalline Powder |

| Solubility | Low in water; soluble in ethanol, propylene glycol |

Metabolic Fate & ADME

The safety of N-Phenethylisobutyramide is inextricably linked to its metabolism. The amide bond is the "safety valve."

Hydrolysis Pathway

The primary metabolic route is enzymatic hydrolysis mediated by Fatty Acid Amide Hydrolase (FAAH) or carboxylesterases in the liver and intestinal mucosa.

-

Metabolite A (Acid Moiety): Isobutyric acid. Rapidly metabolized via the Krebs cycle (Beta-oxidation pathway) to CO₂ and H₂O. GRAS status is well-established.

-

Metabolite B (Amine Moiety): Phenethylamine (PEA). An endogenous trace amine. It is a substrate for Monoamine Oxidase B (MAO-B), which converts it to phenylacetic acid (excreted in urine).

Toxicological Implication: If hydrolysis is rapid, the toxicity is limited to that of PEA. If hydrolysis is slow, the parent amide may accumulate, potentially interacting with TRP channels (likely TRPV1 or TRPA1) to produce sensitization.

Metabolic Pathway Diagram (DOT)

Caption: Predicted metabolic hydrolysis of N-Phenethylisobutyramide into isobutyric acid and phenethylamine.

Toxicological Assessment

Genotoxicity[1][2][3][4]

-

Structural Alerts: The molecule contains no nitro groups, hydrazines, or alpha-beta unsaturated ketones typically associated with DNA alkylation.

-

Prediction (QSAR): Negative for Ames mutagenicity.

-

Read-Across: Simple amides of phenethylamine (e.g., N-acetylphenethylamine) have historically shown no genotoxic potential in bacterial reverse mutation assays (OECD 471).

Repeated Dose Toxicity (Sub-chronic)

In the absence of a 90-day study for this specific CAS, we apply the Component-Based Approach :

-

Isobutyric Acid: NOAEL > 1000 mg/kg bw/day (very low toxicity).

-

Phenethylamine: The limiting factor. High bolus doses can cause sympathomimetic effects (hypertension, tachycardia). However, dietary exposure from flavoring use is typically < 1 mg/kg, well below the threshold for MAO saturation.

Cramer Classification

Using the Toxtree decision tree (Cramer Rules):

-

Class: III (High Safety Concern threshold required).

-

Reasoning: Presence of a benzene ring fused to an amide side chain; not a simple ester or common carbohydrate.

-

TTC Limit: 90 µ g/person/day (0.0015 mg/kg bw/day for a 60kg adult).

Safety Verdict: If the estimated daily intake (EDI) is < 90 µ g/day , the substance is considered safe without further testing. If EDI > 90 µ g/day , specific toxicity data (or hydrolysis data) is required.

Experimental Protocols for Safety Validation

To validate the safety of N-Phenethylisobutyramide, the following protocols are recommended. These are designed to be self-validating systems.

In Vitro Metabolic Stability Assay (Hydrolysis)

Objective: Determine the half-life (

Protocol:

-

Preparation: Dissolve N-Phenethylisobutyramide in DMSO (stock 10 mM).

-

Incubation System:

-

System A: Simulated Intestinal Fluid (SIF) + Pancreatin (pH 6.8).

-

System B: Pooled Human Liver Microsomes (HLM) + NADPH regenerating system.

-

-

Reaction: Spike test compound (final conc. 1 µM) into the system at 37°C.

-

Sampling: Aliquot at

min. Quench with ice-cold acetonitrile containing internal standard (e.g., Warfarin). -

Analysis: LC-MS/MS monitoring the depletion of the parent peak (m/z 192 → fragment) and appearance of phenethylamine.

-

Validation Criteria:

-

Positive Control (Procaine) must show >50% degradation in 30 min.

-

Negative Control (Warfarin) must show <10% degradation.

-

Bacterial Reverse Mutation Assay (Ames Test)

Objective: Confirm absence of mutagenicity (OECD 471).

Protocol:

-

Strains: S. typhimurium TA98, TA100, TA1535, TA1537, and E. coli WP2uvrA.

-

Dose Range: 5 concentrations (e.g., 313, 625, 1250, 2500, 5000 µ g/plate ).

-

Metabolic Activation: Perform with (+S9) and without (-S9) rat liver enzyme fraction.

-

Method: Pre-incubation method (20 min at 37°C) is preferred for lipophilic amides to ensure contact with bacteria.

-

Criteria: A positive result is defined as a dose-dependent increase in revertant colonies

2-fold over solvent control.

Safety Assessment Decision Tree

This logic flow dictates the regulatory path for N-Phenethylisobutyramide.

Caption: Decision tree for the safety evaluation of N-Phenethylisobutyramide based on intake and metabolic stability.

References

-

EFSA Panel on Food Contact Materials, Enzymes, Flavourings and Processing Aids (CEF). (2010). Scientific Opinion on Flavouring Group Evaluation 12, Revision 2 (FGE.12Rev2): Primary saturated or unsaturated alicyclic alcohols, aldehydes, acids, and esters. EFSA Journal.[1] Link

-

Munro, I. C., et al. (1996). The Threshold of Toxicological Concern (TTC) in risk assessment. Toxicology Letters. Link

-

Smith, R. L., et al. (2005).[2] Criteria for the safety evaluation of flavoring substances. Food and Chemical Toxicology.[3] Link

-

OECD. (2020). Test No. 471: Bacterial Reverse Mutation Test.[4] OECD Guidelines for the Testing of Chemicals. Link

-

PubChem. (2024). Compound Summary: N-Phenethylisobutyramide (CAS 71022-62-3).[5][6] National Library of Medicine. Link

Sources

- 1. Peer review of the pesticide risk assessment of the active substance fat distillation residues - PMC [pmc.ncbi.nlm.nih.gov]

- 2. femaflavor.org [femaflavor.org]

- 3. Food Additives and Flavourings | EFSA [efsa.europa.eu]

- 4. assets.publishing.service.gov.uk [assets.publishing.service.gov.uk]

- 5. hoffmanchemicals.com [hoffmanchemicals.com]

- 6. hoffmanchemicals.com [hoffmanchemicals.com]

Physicochemical Profiling & Pre-formulation of N-Phenethylisobutyramide (FEMA 4436)

Executive Summary

N-Phenethylisobutyramide (FEMA 4436; CAS 71022-62-3) is a sensory-active amide structurally related to capsaicinoids and spilanthol. While primarily utilized as a flavor modifying agent to impart "tingling" or "kokumi" (mouthfulness) sensations without thermal pungency, its pharmacological potential extends into TRP-channel modulation.

For drug development professionals, this molecule presents a classic Biopharmaceutics Classification System (BCS) Class II profile: moderate-to-high permeability but solubility-limited bioavailability. This guide outlines the critical physicochemical characterization and formulation strategies required to transition this compound from a neat chemical to a bio-functional delivery system.

Part 1: Molecular Identity & Structural Analysis

Before initiating wet-lab protocols, the fundamental chemical constants must be established to define the formulation design space.

Table 1: Chemical Constants & Predicted Properties

| Parameter | Value / Description | Relevance to Formulation |

| IUPAC Name | 2-methyl-N-(2-phenylethyl)propanamide | Chemical Registry |

| CAS Number | 71022-62-3 | Regulatory Identification |

| Molecular Weight | 191.27 g/mol | Molar dosing calculations |

| Physical State | White to yellow crystalline solid | Solid-state handling |

| LogP (Predicted) | ~2.5 (Lipophilic) | Indicates high membrane permeability; requires lipidic or surfactant-based delivery. |

| H-Bond Donors | 1 (Amide NH) | Potential for co-crystal formation. |

| H-Bond Acceptors | 1 (Carbonyl O) | Solvent interaction capability. |

| pKa | ~15 (Amide H); Neutral at physiological pH | Solubility will likely be pH-independent , simplifying GI transit modeling but removing pH-adjustment as a solubilization strategy. |

Part 2: Physicochemical Profiling (The Core)

Solid-State Characterization (Polymorphism)

Amides are notorious for polymorphism—the ability to exist in multiple crystal lattice arrangements. Different polymorphs can exhibit vastly different melting points and solubility rates.

The Protocol: Thermal & Structural Scanning

-

DSC (Differential Scanning Calorimetry):

-

Method: Heat sample from 25°C to 200°C at 10°C/min under nitrogen purge.

-

Look for: A sharp endotherm (melting event). If multiple endotherms appear (e.g., one at 85°C and another at 92°C), you likely have a mixture of polymorphs or a solvate.

-

-

PXRD (Powder X-Ray Diffraction):

-

Method: Scan 2θ from 5° to 40°.

-

Purpose: Establish a "fingerprint" of the crystal lattice. This is the baseline to ensure your formulation process (e.g., milling) does not induce a phase change to a less stable form.

-

Solubility Profiling

With a LogP of ~2.5, N-Phenethylisobutyramide sits in the "Goldilocks" zone for lipid formulations but is problematic for simple aqueous solutions.

The Protocol: Saturation Shake-Flask Method

-

Media Preparation: Prepare buffers at pH 1.2 (Gastric), pH 6.8 (Intestinal), and Water.

-

Saturation: Add excess solid compound to 10 mL of each medium in glass vials.

-

Equilibration: Shake at 37°C for 24 hours.

-

Filtration: Filter supernatant through a 0.45 µm PVDF filter (avoid nylon, which binds amides).

-

Quantification: Analyze via HPLC-UV (approx. 210-220 nm detection for the amide/phenyl chromophore).

Critical Insight: Because the molecule is neutral, you should expect flat solubility across the pH range. If solubility drops significantly in water compared to buffer, investigate ionic strength effects (salting out).

Chemical Stability (Hydrolysis Risk)

The amide bond connecting the isobutyryl group and the phenethylamine tail is susceptible to hydrolysis, particularly under acidic conditions (stomach) or enzymatic attack (amidase).

Stress Testing Protocol:

-

Acid Stress: 0.1 N HCl at 60°C for 4 hours.

-

Oxidative Stress: 3% H₂O₂ at RT for 4 hours.

-

Analysis: Monitor for the appearance of degradation products: Isobutyric acid and Phenethylamine.

Part 3: Formulation Strategies

Given the physicochemical profile (Lipophilic, Neutral, Solid), the formulation logic must focus on increasing the effective surface area or dissolving the compound in a carrier system.

Formulation Decision Tree

The following diagram illustrates the logical flow for selecting a delivery system based on the characterization data.

Figure 1: Formulation Decision Tree. Based on the predicted LogP and amide structure, a Lipid-Based Formulation (SEDDS) is the highest probability success path.

Recommended Prototype: SEDDS (Self-Emulsifying Drug Delivery System)

Since the compound is lipophilic and likely has a melting point <150°C, dissolving it in an oil/surfactant mix prevents recrystallization and presents the drug in a pre-dissolved state to the GI tract.

Prototype Protocol:

-

Oil Phase: Capryol™ 90 (Propylene glycol monocaprylate) - Solubilizer.

-

Surfactant: Cremophor® EL or Tween 80 - Emulsifier.

-

Co-Surfactant: Transcutol® P - Permeability enhancer.

-

Ratio: Mix Oil:Surfactant:Co-Surfactant in a 20:50:30 ratio.

-

Loading: Add N-Phenethylisobutyramide (10% w/w) to the mixture.

-

Processing: Vortex and heat to 40°C until clear.

-

Evaluation: Dilute 1 part formulation into 100 parts water. It should spontaneously form a clear/bluish nano-emulsion.

Part 4: Biological Interface & Mechanism

Understanding the target interaction is crucial for developing bioassays to verify formulation potency. N-Phenethylisobutyramide acts as a chemesthetic agent .

Mechanism of Action: TRP Channel Modulation

Unlike Capsaicin (TRPV1 agonist) which causes burning, N-Phenethylisobutyramide likely modulates TRPA1 or specific subsets of TRPV1 to induce "tingling" or "kokumi" (calcium sensing receptor crosstalk) without nociception (pain).

Figure 2: Signal Transduction Pathway. The molecule activates transmembrane cation channels, leading to depolarization of sensory neurons.

References

-

PubChem. (n.d.).[1] N-(2-Phenylethyl)-isobutyramide (CID 290550).[2] National Center for Biotechnology Information. Retrieved from [Link]

-

Flavor and Extract Manufacturers Association (FEMA). (2015).[3] FEMA GRAS Assessments of Flavor Ingredients. FEMA Flavor Library. (Reference for FEMA 4436 status). Retrieved from [Link]

- Roper, S. D. (2014). TRPs in Taste and Chemesthesis. Handbook of Experimental Pharmacology.

- Serajuddin, A. T. (2007). Salt formation to improve drug solubility. Advanced Drug Delivery Reviews. (Reference for solubility protocols).

Sources

Application Note: HPLC Method Development for N-Phenethylisobutyramide Quantification

Abstract & Scope

This application note details the systematic development and validation of a Reversed-Phase HPLC (RP-HPLC) method for the quantification of N-Phenethylisobutyramide , a sensory-active alkylamide used in flavor formulations and pharmaceutical research. Unlike standard compendial methods, this protocol addresses the specific hydrophobic and UV-absorption characteristics of the phenethyl-amide pharmacophore. We provide a "Gold Standard" protocol optimized for resolution, peak symmetry, and sensitivity, supported by mechanistic insights into column selection and mobile phase engineering.

Physicochemical Profiling & Method Strategy

Before initiating chromatographic runs, we must understand the analyte's behavior.[1][2] N-Phenethylisobutyramide (C12H17NO) is a neutral amide with a hydrophobic isobutyl tail and a phenethyl aromatic ring.

| Property | Value (Est.) | Chromatographic Implication |

| Molecular Weight | 191.27 g/mol | Suitable for standard HPLC pressure limits; elutes early-to-mid range. |

| LogP (Octanol/Water) | ~2.6 – 2.9 | Moderately Hydrophobic. Requires a C18 stationary phase and a mobile phase with significant organic strength (40-80% ACN). |

| pKa | Neutral (Amide) | pH control is less critical for ionization but essential for silica stability and peak sharpness. Acidic pH (2-3) is preferred to suppress silanol activity. |

| UV Maxima | ~210 nm, ~257 nm | 210 nm offers max sensitivity (amide + phenyl); 257 nm offers higher selectivity (phenyl ring) with less solvent noise. |

Method Development Logic (The "Why")

-

Stationary Phase: A C18 (Octadecyl) column is selected due to the analyte's hydrophobicity. A "End-capped" base-deactivated silica is crucial to prevent tailing caused by the interaction between the amide nitrogen and residual silanols.

-

Mobile Phase: Acetonitrile (ACN) is chosen over Methanol for its lower viscosity (lower backpressure) and lower UV cutoff (better baseline at 210 nm).

-

Modifier: 0.1% Formic Acid or Phosphoric Acid is added. While the analyte is neutral, the acid ensures the silica surface remains protonated, reducing secondary interactions.

Experimental Workflow Visualization

The following diagram outlines the logical flow of the method development lifecycle, ensuring a "Right-First-Time" approach.

Figure 1: Strategic workflow for HPLC method development, emphasizing the feedback loop during validation.

The "Gold Standard" Protocol

This protocol is the finalized output of the optimization phase. It is robust for both neat standards and extracted samples (e.g., food matrices or plasma).

Chromatographic Conditions

-

Instrument: HPLC System with PDA/UV Detector (e.g., Agilent 1260/1290 or Waters Alliance).

-

Column: Agilent Zorbax Eclipse Plus C18 (150 mm x 4.6 mm, 3.5 µm) or equivalent (Phenomenex Kinetex).

-

Why: The 3.5 µm particle size offers a balance between resolution and backpressure, allowing for faster flow rates than 5 µm columns.

-

-

Mobile Phase A: 0.1% Phosphoric Acid (

) in Water (Milli-Q). -

Mobile Phase B: Acetonitrile (HPLC Grade).

-

Column Temperature: 30°C (Controlled to minimize retention time drift).

-

Injection Volume: 10 µL.

-

Detection: UV at 210 nm (Quantification) and 254 nm (Identity Confirmation).

Gradient Program

A gradient is preferred over isocratic to prevent the accumulation of hydrophobic matrix components on the column.

| Time (min) | % Mobile Phase B | Event |

| 0.0 | 30% | Initial Hold (Equilibration) |

| 2.0 | 30% | Isocratic hold to separate polar interferences |

| 10.0 | 80% | Linear Ramp to elute N-Phenethylisobutyramide |

| 12.0 | 95% | Wash step (remove highly hydrophobic matrix) |

| 14.0 | 95% | Hold Wash |

| 14.1 | 30% | Return to Initial Conditions |

| 18.0 | 30% | Re-equilibration (Critical for reproducibility) |

Sample Preparation (Liquid-Liquid Extraction)

For complex matrices (e.g., flavor concentrates, plasma), a simple dilution is often insufficient.

-

Aliquot: Transfer 1.0 mL of sample into a glass centrifuge tube.

-

Extraction: Add 3.0 mL of Ethyl Acetate. Vortex vigorously for 1 min.

-

Phase Separation: Centrifuge at 3,000 x g for 5 min.

-

Dry Down: Transfer the organic (upper) layer to a clean vial and evaporate to dryness under Nitrogen stream at 40°C.

-

Reconstitution: Reconstitute residue in 1.0 mL of Initial Mobile Phase (30% ACN / 70% Water).

-

Filter: Filter through a 0.22 µm PTFE syringe filter into an HPLC vial.

Method Validation (ICH Q2 Guidelines)

To ensure trustworthiness, the method must be validated.[2] The following parameters are the acceptance criteria.

| Parameter | Acceptance Criteria | Experimental Note |

| System Suitability | Tailing Factor (T) < 1.5; Plate Count (N) > 5000 | Run 5 replicate injections of a standard before every batch. |

| Linearity | Range: 1.0 µg/mL to 100 µg/mL. | |

| Precision (Repeatability) | RSD < 2.0% | n=6 injections at 100% target concentration. |

| Accuracy (Recovery) | 95% - 105% | Spike samples at 80%, 100%, and 120% levels. |

| LOD / LOQ | S/N > 3 (LOD); S/N > 10 (LOQ) | Estimated LOQ: ~0.1 µg/mL at 210 nm. |

Troubleshooting & Expert Insights

Issue: Peak Tailing (> 1.5)

-

Cause: Secondary interactions between the amide nitrogen and residual silanols on the silica support.

-

Fix: Ensure the column is "End-capped." Increase buffer concentration or switch to a lower pH (e.g., 0.1% TFA instead of Formic Acid) to fully protonate silanols.

Issue: Baseline Drift at 210 nm

-

Cause: UV absorption of the mobile phase modifiers. Formic acid has higher absorbance at 210 nm than Phosphoric acid.

-

Fix: Switch to Phosphoric Acid (non-UV absorbing) if detection at 210 nm is noisy. Ensure Acetonitrile is "Far UV" or "Gradient" grade.

Issue: Retention Time Shifts

-

Cause: Inadequate re-equilibration time after the gradient wash.

-

Fix: Extend the post-run equilibration (Time 14.1 to 18.0) by 2 minutes.

Sample Prep Logic Flow

Figure 2: Liquid-Liquid Extraction (LLE) workflow for isolating N-Phenethylisobutyramide from complex matrices.

References

-

ICH Harmonised Tripartite Guideline. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). International Conference on Harmonisation.[5] Link

-

PubChem. (n.d.). N-Phenethylisobutyramide (Compound Summary).[6] National Center for Biotechnology Information. Link

-

Dolan, J. W. (2002). Temperature Selectivity in Reversed-Phase HPLC. LCGC North America. Link

- Snyder, L. R., Kirkland, J. J., & Glajch, J. L. (1997). Practical HPLC Method Development. Wiley-Interscience.

Sources

Application Note: High-Performance Solid Phase Extraction (SPE) of N-Phenethylisobutyramide from Complex Food Matrices

Executive Summary & Scientific Rationale

N-Phenethylisobutyramide (FEMA 4216) is a sensory-active alkylamide providing "kokumi" (mouthfulness) and tingling sensations, naturally occurring in Sichuan pepper and used as a flavoring agent. Its analysis in food matrices is complicated by its moderate lipophilicity (LogP ~2.5 ) and the presence of interfering lipids and proteins in the matrix.

This protocol details a robust Polymeric Reversed-Phase (RP) SPE workflow. Unlike liquid-liquid extraction (LLE), which often suffers from emulsion formation in fatty foods, this SPE method provides high recovery (>85%) and significant matrix cleanup.

The Mechanism: The extraction relies on Van der Waals forces (hydrophobic interaction) between the neutral amide moiety of the analyte and the divinylbenzene-co-N-vinylpyrrolidone backbone of the sorbent. The protocol utilizes a "catch-and-release" strategy where interferences (sugars, salts, proteins) are washed away with aqueous solvents, while the analyte is selectively eluted with organic solvent.

Physicochemical Profile & Sorbent Selection[1][2]

Understanding the analyte is the prerequisite for method design.

| Property | Value | Implication for SPE |

| Molecular Weight | 191.27 g/mol | Small molecule; fast diffusion kinetics. |

| LogP (Octanol/Water) | ~2.5 (Moderate) | Requires Reversed-Phase (RP) retention. Hydrophilic enough to elute in MeOH; Hydrophobic enough to retain during aqueous wash. |

| pKa | Neutral Amide | pH adjustment is not critical for retention, but acidification (0.1% Formic Acid) prevents ionization of matrix amines, improving cleanup. |

| Solubility | Low in water; High in MeOH/MeCN | Sample must be loaded in <10% organic solvent to prevent "breakthrough." |

Recommended Sorbent: Hydrophilic-Lipophilic Balanced (HLB) Polymer (e.g., Oasis HLB, Strata-X, or equivalent).

-

Why? Unlike C18 silica, polymeric sorbents do not dry out (dewet) and offer higher surface area (800 m²/g) for retaining moderately polar amides.

Pre-Treatment & Extraction Protocol[3]

Critical Control Point: Direct loading of food homogenate will clog cartridges. A solvent extraction followed by dilution is required.[1]

Reagents

-

Extraction Solvent: Acetonitrile (MeCN) or Methanol (MeOH).

-

Defatting Solvent: n-Hexane (for high-fat matrices like cheese/oils).

-

Loading Buffer: 0.1% Formic Acid in Water.

Step-by-Step Pre-Treatment

-

Homogenization: Weigh 2.0 g of food sample into a 50 mL centrifuge tube. Add 10 mL of Extraction Solvent (MeCN).

-

Agitation: Vortex for 1 min, then sonicate for 15 min to disrupt cellular matrices.

-

Protein Precipitation: Centrifuge at 4000 x g for 10 min at 4°C. The proteins will pellet; the supernatant contains the analyte.

-

Defatting (Optional for High Fat):

-

Dilution (The "Load" State):

-

Take 1 mL of the MeCN extract.

-

Dilute with 9 mL of Loading Buffer (Water + 0.1% FA).

-

Result: A 10% organic solution. This ensures the analyte binds to the SPE sorbent rather than staying in the solvent.

-

Solid Phase Extraction (SPE) Protocol[1][4][7]

Cartridge: Polymeric RP (60 mg / 3 mL). Manifold: Vacuum manifold set to drop-wise flow (1-2 drops/sec).

| Step | Solvent / Action | Mechanistic Purpose |

| 1.[2][1][6] Condition | 2 mL Methanol | Solvates the polymer chains, opening the pores for interaction. |

| 2. Equilibrate | 2 mL Water (+0.1% Formic Acid) | Creates an aqueous environment matching the sample load. |

| 3. Load | 10 mL Diluted Sample (from Step 3.5) | Analyte binds to sorbent via hydrophobic interaction. Salts/sugars pass through. |

| 4. Wash 1 | 2 mL 5% Methanol in Water | Removes highly polar interferences (sugars, acids) without eluting the analyte. |

| 5. Wash 2 | 2 mL 0.1% Formic Acid in Water | Removes residual proteins/amines. |

| 6. Dry | Vacuum for 5 mins | Critical: Removes residual water which can interfere with LC-MS ionization or evaporation. |

| 7. Elute | 2 x 1 mL Methanol | Disrupts hydrophobic bonds; releases N-Phenethylisobutyramide. |

| 8. Post-Tx | Evaporate to dryness (N2 stream); Reconstitute in Mobile Phase. | Concentrates the sample for trace detection. |

Visual Workflow & Mechanism

Figure 1: Complete extraction workflow for N-Phenethylisobutyramide, emphasizing the critical dilution step prior to SPE loading to prevent analyte breakthrough.

LC-MS/MS Analytical Conditions

To validate the extraction, the following instrumental parameters are recommended.

-

Column: C18 (e.g., 2.1 x 100 mm, 1.7 µm).

-

Mobile Phase A: Water + 0.1% Formic Acid + 2mM Ammonium Formate.

-

Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

-

Gradient: 10% B to 90% B over 8 minutes.

-

MS Mode: ESI Positive (+).

-

MRM Transitions:

-

Quantifier: 192.1 → 105.1 (Tropylium ion, characteristic of phenethyl group).

-

Qualifier: 192.1 → 71.1 (Isobutyryl group).

-

Method Validation & Troubleshooting

Self-Validating the Wash Step

To ensure the 5% MeOH wash does not result in analyte loss (given the moderate LogP), perform an Elution Profile Test :

-

Load standard onto cartridge.

-

Wash sequentially with 1 mL of 0%, 10%, 20%, 30% MeOH.

-

Collect each fraction separately and analyze.

-

Result: If analyte appears in the 20% fraction, keep the wash at 5-10%.

Troubleshooting Guide

| Issue | Probable Cause | Corrective Action |

| Low Recovery (<60%) | Breakthrough during loading. | Ensure sample is diluted to <10% organic before loading. |

| High Backpressure | Particulates in load sample.[1] | Filter extract (0.2 µm PTFE) or centrifuge at higher speed before SPE. |

| Ion Suppression | Matrix lipids eluting with analyte. | Incorporate the Hexane defatting step (Step 3.4) or use a stronger Wash 2 (e.g., 20% MeOH check profile first). |

References

-

National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 290550, N-(2-Phenylethyl)-isobutyramide. Retrieved from [Link]

-

Joint FAO/WHO Expert Committee on Food Additives (JECFA). (2002). Specifications for Flavourings: N-Phenethylisobutyramide. FEMA 4216. Retrieved from [Link]

Sources

- 1. Solid Phase Extraction Guide | Thermo Fisher Scientific - US [thermofisher.com]

- 2. Guide To Solid Phase Extraction (SPE): Step-by-Step Protocol And Method Development Workflow - Blogs - News [alwsci.com]

- 3. Acrylamide in Food [sigmaaldrich.com]

- 4. eurofins.de [eurofins.de]

- 5. youtube.com [youtube.com]

- 6. repozytorium.p.lodz.pl [repozytorium.p.lodz.pl]

sensory evaluation protocols for N-Phenethylisobutyramide threshold testing

Application Note: Sensory Evaluation Protocols for N-Phenethylisobutyramide Threshold Testing

Introduction & Scope

N-Phenethylisobutyramide (CAS No. 71022-62-3) is a chemesthetic agent structurally related to alkylamides found in Szechuan pepper (sanshools) and Spilanthes acmella (spilanthol). Unlike basic tastants (sweet, sour, salty, bitter, umami), this compound is primarily evaluated for its somatosensory contribution —often described as a tingling, buzzing, or numbing sensation (paresthesia), and occasionally for its ability to enhance saltiness or savory characteristics ("kokumi" effect) [1].

Establishing precise sensory thresholds—both Detection Threshold (DT) and Recognition Threshold (RT) —is critical for:

-

Potency Standardization: Normalizing raw material strength across batches.

-

Dose-Response Modeling: Defining the psychophysical curve for product formulation.

-

Safety & Compliance: Ensuring usage levels remain within sub-irritant, palatable ranges.

This protocol details a rigorous methodology for determining these thresholds using the ASTM E679-19 standard practice (Ascending Concentration Series Method of Limits) with a 3-Alternative Forced Choice (3-AFC) presentation [2].

Safety & Handling (Crucial)

Warning: N-Phenethylisobutyramide is a potent chemesthetic and irritant. It can cause significant ocular and mucosal irritation.

-

Hazard Classification: Acute Toxicity (Oral) Category 4; Eye Irritation Category 2 [3].[1]

-

PPE Requirements:

-

Eyes: Chemical splash goggles are mandatory during stock preparation.

-

Skin: Nitrile gloves (minimum 0.11 mm thickness).

-

Respiratory: Handle neat powder in a fume hood or with a P95 particulate respirator to avoid inhalation of dust, which can cause severe respiratory tingling/irritation.

-

-

Neutralization: In case of skin contact, wash with oil (e.g., vegetable oil) or ethanol followed by soap and water. Water alone is ineffective due to the compound's lipophilicity.

Experimental Protocol

Panelist Selection & Screening

Chemesthetic sensitivity varies widely among individuals (polymorphism in TRP channels).

-

Recruitment:

panelists (to ensure -

Exclusion Criteria:

-

Anosmia or ageusia.

-

Oral lesions or recent dental work.

-

Capasicin/Sanshool Non-Responders: Screen panelists with a suprathreshold solution (e.g., 5 ppm spilanthol or 0.5 ppm capsaicin) to ensure they can perceive the chemesthetic "tingle."

-

Stimulus Preparation

N-Phenethylisobutyramide is hydrophobic. Direct dissolution in water is impossible and will lead to heterogeneity.

Reagents:

-

N-Phenethylisobutyramide (High Purity >98%).

-

Ethanol (Food Grade, 95% or Absolute) or Propylene Glycol (PG).

-

Diluent: Distilled or Reverse Osmosis Water (neutral pH).

Stock Solution (1000 ppm):

-

Weigh 100 mg of N-Phenethylisobutyramide.

-

Dissolve in 100 mL of Ethanol (or PG) in a volumetric flask.

-

Sonicate for 10 minutes to ensure complete dissolution.

Dosing Series (Ascending): Prepare a geometric series with a dilution factor of 2 or 3. For this compound, a range from 0.1 ppm to 50 ppm is typical for threshold hunting, though this must be adjusted based on benchtop tasting.

Example Dilution Scheme (Dilution Factor = 3):

| Step | Concentration (ppm) | Preparation Method |

|---|---|---|

| Stock | 1000 | 100 mg in 100 mL EtOH |

| Step 6 | 30.0 | 3 mL Stock + 97 mL Water |

| Step 5 | 10.0 | Serial Dilution from Step 6 |

| Step 4 | 3.33 | Serial Dilution from Step 5 |

| Step 3 | 1.11 | Serial Dilution from Step 4 |

| Step 2 | 0.37 | Serial Dilution from Step 3 |

| Step 1 | 0.12 | Serial Dilution from Step 2 |

Note: Ensure the final ethanol concentration in the highest sample is <1% to prevent solvent masking. Match the ethanol content in the "Blank" (water) samples to the test samples to eliminate cueing.

Sensory Presentation (3-AFC)

The 3-Alternative Forced Choice method minimizes response bias.

-

Setup: Each panelist receives 6 sets of cups (one set for each concentration step).

-

The Triad: Each set contains 3 cups :

-

2 Controls (Vehicle/Water + matched EtOH).

-

1 Active (N-Phenethylisobutyramide).

-

-

Task: "Taste the samples from left to right. Swallow (or expectorate) and identify which sample is different. You must choose one, even if you are guessing."

-

Order: Ascending concentration (Step 1

Step 6). This prevents fatigue and desensitization from high concentrations early in the test. -

Inter-Stimulus Interval (ISI): Critical. Unlike taste, chemesthesis lingers. Enforce a 60-90 second break between triads.

-

Rinse: Warm water (

C) or unsalted crackers are recommended to reset the palate.

Workflow Visualization

The following diagram illustrates the ASTM E679 logic flow for a single panelist.

Caption: Figure 1. Logic flow for the Ascending Concentration Series Method of Limits (ASTM E679). The test proceeds regardless of correct/incorrect answers to capture the transition from chance to detection.

Data Analysis

Data is analyzed to determine the Best Estimate Threshold (BET) for each panelist and the Group Threshold .

Individual BET Calculation

The threshold is estimated as the geometric mean of the highest concentration missed and the next higher concentration (the first correct response in a consistent run).

-

Scenario A (Transition): Panelist is incorrect at 3.33 ppm, correct at 10.0 ppm and 30.0 ppm.

- .

-

Scenario B (All Correct): Panelist is correct at Step 1 (0.12 ppm).

-

Assumption: Threshold is lower than Step 1.

- .

-

-

Scenario C (All Incorrect): Panelist misses Step 6 (30.0 ppm).

-

Assumption: Threshold is higher.

- .

-

Group Threshold Calculation

Do not average the arithmetic values. Use the geometric mean of the individual BETs.

Recognition vs. Detection

-

Detection (DT): The concentration where the panelist can select the odd sample (even if they just feel "something" different).

-

Recognition (RT): The concentration where the panelist explicitly identifies the specific attribute (e.g., "tingling" or "numbing"). This often requires a secondary question after the 3-AFC selection: "Describe the sensation."

References

-

PubChem. (2025).[1][2] N-(2-Phenylethyl)-isobutyramide Compound Summary. National Library of Medicine. Available at: [Link]

-

ASTM International. (2019). ASTM E679-19: Standard Practice for Determination of Odor and Taste Thresholds By a Forced-Choice Ascending Concentration Series Method of Limits. West Conshohocken, PA. Available at: [Link]

- Lawless, H. T., & Heymann, H. (2010). Sensory Evaluation of Food: Principles and Practices. Springer Science & Business Media. (Contextual reference for 3-AFC methodology).

Sources

Application Note: Advanced Encapsulation Strategies for N-Phenethylisobutyramide Stability and Bioavailability

Executive Summary

N-Phenethylisobutyramide (N-PIB) is a bioactive secondary amide structurally related to capsaicinoids, utilized for its kokumi (mouthfulness) sensitizing properties and potential metabolic modulation via TRP channel activation. Despite its efficacy, N-PIB presents significant formulation challenges: high lipophilicity (LogP ~2.5), poor aqueous solubility, and susceptibility to amide hydrolysis under extreme pH conditions.

This application note details three distinct encapsulation protocols designed to overcome these limitations. By transitioning N-PIB from a raw hydrophobic crystalline state to engineered delivery systems, researchers can achieve:

-

Kinetic Stability: Protection against hydrolytic cleavage.

-

Solubility Enhancement: Improvement in dissolution rates in aqueous media.

-

Controlled Release: Modulation of sensory onset and bioavailability.

Physicochemical Profile & Pre-Formulation Logic

Before encapsulation, the molecule must be characterized to select the appropriate carrier system.

| Property | Value / Characteristic | Formulation Implication |

| Molecular Structure | Secondary Amide ( | Susceptible to acid/base hydrolysis; requires neutral pH processing. |

| Hydrophobicity | LogP | Insoluble in water; requires emulsification or molecular inclusion. |

| Physical State | Crystalline Solid (MP | Low melting point requires careful thermal control during spray drying to prevent "stickiness." |

| Solubility | Soluble in Ethanol, MCT Oil, PG | Carrier solvents must be compatible with the final food/drug matrix. |

Expert Insight: The low melting point of N-PIB is the critical failure point in spray drying. If the outlet temperature exceeds the melting point significantly without a structural carrier, the powder will cake. We mitigate this by dissolving N-PIB in a carrier oil (MCT) prior to emulsification.

Technique A: Molecular Inclusion via Beta-Cyclodextrin (β-CD)

Mechanism: β-CD possesses a hydrophobic cavity (~7.8 Å diameter) that perfectly accommodates the phenethyl moiety of N-PIB, while the hydrophilic exterior ensures water solubility. This protects the amide bond from hydrolytic enzymes and protons.

Protocol: Co-Precipitation Method

Best for: High-purity analytical standards and maximum stability.

Materials

-

N-Phenethylisobutyramide (≥98% purity)

-

Beta-Cyclodextrin (β-CD)

-

Ethanol (Absolute)

-

Deionized Water

Workflow Diagram

Figure 1: Co-precipitation workflow for creating N-PIB/β-CD inclusion complexes.

Step-by-Step Procedure

-

Stoichiometry Calculation: Calculate a 1:1 molar ratio.

-

MW N-PIB: ~191.27 g/mol

-

MW β-CD: ~1135 g/mol

-

Example: Dissolve 11.35g β-CD in 100mL water.

-

-

Host Preparation: Heat water to 50°C and stir β-CD until fully dissolved (clear solution).

-

Guest Preparation: Dissolve 1.91g N-PIB in 10mL ethanol. Ensure complete dissolution.

-

Complexation: Slowly add the N-PIB solution dropwise into the β-CD solution under continuous agitation (500 RPM).

-

Critical Control Point: Do not add too quickly, or N-PIB will precipitate as crystals rather than complexing.

-

-

Equilibration: Maintain stirring at 50°C for 4 hours. Then, remove heat and allow the solution to cool slowly to room temperature, followed by refrigeration (4°C) overnight to maximize precipitation of the complex.

-

Recovery: Filter the white precipitate using a vacuum filtration system (0.45µm membrane). Wash lightly with a small amount of cold ethanol to remove uncomplexed surface N-PIB.

-

Drying: Dry in a vacuum oven at 40°C for 24 hours.

Technique B: Matrix Encapsulation via Spray Drying

Mechanism: N-PIB is dissolved in a carrier oil and emulsified into a biopolymer solution. Spray drying evaporates the water, trapping the oil droplets within a glassy matrix of Gum Arabic/Maltodextrin.

Protocol: Oil-in-Water (O/W) Emulsion Encapsulation

Best for: Scalable production, flavor masking, and food applications.

Materials

-

Core: N-PIB dissolved in MCT Oil (Medium Chain Triglycerides)

-

Wall: Gum Arabic (GA) and Maltodextrin (MD) (DE 10-12)

-

Emulsifier: Modified Starch (e.g., Hi-Cap) or Tween 80 (if permissible)

Process Logic Diagram

Figure 2: Critical process parameters for spray drying hydrophobic amides.

Step-by-Step Procedure

-

Wall Solution: Hydrate Gum Arabic and Maltodextrin (ratio 1:1) in deionized water at 60°C. Target a total solid content of 35% (w/w). Allow to hydrate overnight to fully unfold polymer chains.

-

Core Preparation: Dissolve N-PIB into MCT oil. A loading of 10% N-PIB in oil is recommended to ensure stability.

-

Why MCT? It acts as a solvent to prevent N-PIB recrystallization during drying.

-

-

Emulsification: Add the oil phase to the water phase.

-

Coarse Emulsion: Use a rotor-stator mixer (Ultra-Turrax) at 10,000 rpm for 2 minutes.

-

Fine Emulsion: Pass through a high-pressure homogenizer at 50 MPa (500 bar) for 2 passes.

-

Self-Validation: The emulsion must appear milky white with no oil separation for at least 1 hour before spraying.

-

-

Spray Drying:

-

Inlet Temp: 170–180°C.

-

Outlet Temp: 80–90°C. (Strictly control this; if >90°C, the oil may expand and crack the matrix).

-

Atomization: Centrifugal wheel or two-fluid nozzle.

-

-

Collection: Collect powder from the cyclone separator. Store in airtight, metallized bags.

Technique C: Nanoliposomal Formulation

Mechanism: Incorporation of N-PIB into the lipid bilayer of phospholipid vesicles. This mimics cell membranes, significantly enhancing bioavailability for pharmaceutical or cosmeceutical applications.

Protocol: Thin-Film Hydration

Best for: High bioavailability and transdermal applications.

Materials

-

Phosphatidylcholine (PC) (e.g., from Soy or Egg)

-

Cholesterol (Stabilizer)

-

Chloroform/Methanol (2:1 v/v)

-

Phosphate Buffered Saline (PBS), pH 7.4

Step-by-Step Procedure

-

Lipid Solution: Dissolve PC, Cholesterol, and N-PIB in the Chloroform/Methanol mixture in a round-bottom flask.

-

Molar Ratio: PC:Cholesterol:N-PIB = 7:2:1.

-

-

Film Formation: Evaporate the solvent using a rotary evaporator (Rotavap) at 45°C under vacuum until a thin, dry lipid film forms on the flask wall.

-

Desiccation: Place the flask under high vacuum for 2-4 hours to remove trace solvent.

-

Hydration: Add PBS (pre-warmed to 50°C) to the flask. Rotate the flask (without vacuum) to hydrate the film. The film will peel off and form Multilamellar Vesicles (MLVs).

-

Sizing (Extrusion): Pass the suspension through a polycarbonate membrane extruder (100nm pore size) 11 times. This converts MLVs into Large Unilamellar Vesicles (LUVs) with uniform size.

-

Validation: Measure size and Zeta Potential using Dynamic Light Scattering (DLS). Target size: 100–150 nm.

Analytical Validation Methods

To ensure the protocols were successful, the following validation steps are mandatory.

| Parameter | Method | Acceptance Criteria |

| Encapsulation Efficiency (EE%) | HPLC-UV (210 nm) | > 85% . (Total Drug - Free Drug) / Total Drug. |

| Physical State | DSC (Differential Scanning Calorimetry) | Disappearance of Endothermic Peak . The sharp melting peak of N-PIB (~45°C) should disappear, indicating an amorphous/complexed state. |

| Morphology | SEM (Scanning Electron Microscopy) | Spherical, smooth particles . No visible crystals on the surface. |

| Chemical Stability | Accelerated Aging (40°C / 75% RH) | > 95% retention of N-PIB after 3 months. |

References

-

Amide Hydrolysis Mechanisms: Theodorou, V., et al. (2015).[1] "A mild alkaline hydrolysis of N- and N,N-substituted amides."[1] Arkivoc. Link

-

Cyclodextrin Complexation: Savjani, K. T., et al. (2012).[2] "Drug Solubility: Importance and Enhancement Techniques." ISRN Pharmaceutics. Link

-

Spray Drying Hydrophobic Flavors: Liu, X. D., et al. (2001).[3] "Microencapsulation of emulsified hydrophobic flavors by spray drying." Drying Technology.[2] Link

-

Liposomal Encapsulation: Akbarzadeh, A., et al. (2013). "Liposome: classification, preparation, and applications." Nanoscale Research Letters. Link

-

N-Phenethylisobutyramide Properties: PubChem Database. "N-(2-Phenylethyl)-isobutyramide."[4] Link

Sources

Application Note: Dose-Response Curve Generation for N-Phenethylisobutyramide Activity

Abstract & Introduction

N-Phenethylisobutyramide (N-PEIB) is a structural analog of capsaicinoids and alkamides, widely utilized in food science and dermatology for its unique "tingling" or "warming" chemesthetic properties. Unlike classical pungency agents that induce sharp irritation, N-PEIB occupies a sensory window often described as "kokumi" or mouthfeel enhancement.

The primary mechanism of action for N-PEIB is the agonism of the Transient Receptor Potential Vanilloid 1 (TRPV1) channel. While structurally similar to Capsaicin, N-PEIB exhibits distinct binding kinetics and potency profiles. Accurate characterization of its activity requires precise dose-response curve generation to determine the Half-Maximal Effective Concentration (

This guide details a robust, self-validating protocol for generating N-PEIB dose-response curves using a high-throughput Calcium Flux assay. We prioritize fluorescence-based kinetic imaging (FLIPR/FlexStation methodology) over manual patch-clamp due to the statistical power required for reliable curve fitting.

Mechanistic Pathway

The following diagram illustrates the signal transduction pathway exploited in this assay. N-PEIB binds to the intracellular vanilloid pocket of TRPV1, triggering pore opening and calcium influx, which is captured by the fluorogenic dye.

Figure 1: Signal transduction pathway for N-PEIB induced Calcium Flux.

Experimental Design Strategy

Why Calcium Flux?

While Whole-Cell Patch Clamp is the gold standard for channel fidelity, it is low-throughput. N-PEIB is a lipophilic molecule with potential non-specific binding. A 96-well or 384-well fluorescence plate assay allows for:

-

Wide Concentration Range: Testing 8–12 concentrations in triplicate to capture the full sigmoidal curve.

-

Internal Controls: Simultaneous running of Capsaicin (positive control) and Vehicle (negative control) on the same plate to calculate the Z-factor.

Critical Considerations for N-PEIB

-

Lipophilicity: N-PEIB is hydrophobic. It requires DMSO for solubilization and may adsorb to standard polystyrene plastics. Use low-binding polypropylene for compound preparation.

-

Desensitization: TRPV1 desensitizes rapidly (tachyphylaxis) upon agonist binding. The assay must be a "inject-and-read" kinetic format, not an endpoint assay.

Materials & Reagents

| Reagent | Specification | Purpose |

| Cell Line | HEK293 stably expressing human TRPV1 | Host system for the receptor.[1] |

| Detection Dye | Fluo-4 AM or Calcium-6 | Intracellular calcium indicator ( |

| Assay Buffer | HBSS + 20mM HEPES (pH 7.4) | Physiological saline; maintains pH. |

| Probenecid | 2.5 mM (Water soluble) | Anion transport inhibitor; prevents dye leakage. |

| N-PEIB | >98% Purity (HPLC) | Target Agonist. |

| Capsaicin | Reference Standard | Positive Control (Expected |

| Capsazepine | 10 µM | Antagonist (optional) to prove specificity. |

| Pluronic F-127 | 0.04% | Surfactant to aid dye loading. |

Detailed Protocol

Phase 1: Cell Preparation (Day -1)

-

Harvest: Detach HEK293-TRPV1 cells using Accutase (avoid Trypsin to preserve surface receptors).

-

Seeding: Plate cells at 50,000 cells/well in a black-wall, clear-bottom 96-well Poly-D-Lysine coated plate.

-

Incubation: Incubate overnight at 37°C, 5% CO2. Confluency should reach ~90% by assay time.

Phase 2: Dye Loading (Day 0, T-minus 2 hours)

-

Dye Prep: Reconstitute Fluo-4 AM in DMSO. Dilute into Assay Buffer containing 2.5 mM Probenecid and 0.04% Pluronic F-127 .

-

Loading: Remove culture media. Add 100 µL of Dye Loading Solution to each well.[2]

-

Incubation: Incubate 45 mins at 37°C, followed by 15 mins at Room Temperature (RT) to minimize thermal artifacts during reading.

Phase 3: Compound Preparation (The "Source Plate")

Causality Note: N-PEIB is expected to have a higher

-

Stock: Dissolve N-PEIB in 100% DMSO to 100 mM.

-

Intermediate: Dilute to 4x the final top concentration in Assay Buffer (ensure final DMSO < 0.5%).

-

Serial Dilution: Perform a 1:3 serial dilution (10 points).

-

Top Concentration: 100 µM (Final in assay).

-

Range: 100 µM down to ~5 nM.

-

Phase 4: Kinetic Reading (The "Assay Plate")

Instrument: FLIPR Penta, FlexStation 3, or Hamamatsu FDSS.

-

Baseline: Record fluorescence (Ex 490nm / Em 525nm) for 20 seconds to establish a stable baseline (

). -

Injection: Automatically inject 50 µL of 4x Compound from Source Plate into the Cell Plate (containing 150 µL dye buffer).

-

Response: Continue reading for 120 seconds. TRPV1 response is fast; peak usually occurs within 15–30 seconds.

Figure 2: Step-by-step experimental workflow for kinetic calcium imaging.[3]

Data Analysis & Curve Fitting[2][4][5][6]

Metric Calculation

Raw data comes in Relative Fluorescence Units (RFU). Convert this to a normalized response ratio to account for well-to-well variability in cell density.

Where

The Hill Equation (4PL Regression)

Fit the normalized data to the Four-Parameter Logistic (4PL) equation to generate the dose-response curve. This is the industry standard for receptor-ligand interactions [1].

-

X: Log of dose (concentration).

-

Y: Response (

). -

Top/Bottom: Plateaus of the curve.[4]

- : Concentration eliciting half-maximal response.[2][5][6]

-

(Hill Slope): Describes the steepness.[4][7] For TRPV1,

Interpretation of Results

Compare N-PEIB against the Capsaicin standard.

| Parameter | Capsaicin (Standard) | N-PEIB (Expected) | Interpretation |

| 10 – 100 nM | 1 – 50 µM | N-PEIB is likely less potent, requiring higher doses for effect. | |

| 100% | 60 – 90% | N-PEIB may be a partial agonist if | |

| Hill Slope | ~1.5 - 2.0 | Variable | Indicates binding cooperativity. |

Validation & Troubleshooting (Self-Validating Systems)

To ensure "Trustworthiness" (Part 2 of requirements), the assay must include the following quality control metrics:

-

Z-Factor (

): Must be -

Specificity Check: Pre-incubate a subset of wells with Capsazepine (10 µM) or AMG9810 . If N-PEIB response is not abolished by these TRPV1 antagonists, the activity is off-target (non-TRPV1 mediated) [3].

-

Solubility Artifacts: If the curve drops at the highest concentrations (Hook effect), N-PEIB may be precipitating out of solution. Check the plate visually for turbidity.

References

-

GraphPad. (n.d.). The Hill Equation or 4 parameter logistic (4PL) model. GraphPad Statistics Guide. Retrieved October 24, 2025, from [Link]

-

National Institutes of Health (NIH). (2022). Identification of a Partial and Selective TRPV1 Agonist. MDPI / NIH PubMed Central. Retrieved October 24, 2025, from [Link]

- FEMA. (2023). FEMA Flavor Ingredient Library: N-(2-Phenylethyl)isobutyramide (FEMA 4438). Flavor and Extract Manufacturers Association.

Sources

- 1. benchchem.com [benchchem.com]

- 2. mdpi.com [mdpi.com]

- 3. bu.edu [bu.edu]

- 4. How Do I Perform a Dose-Response Experiment? - FAQ 2188 - GraphPad [graphpad.com]

- 5. support.collaborativedrug.com [support.collaborativedrug.com]

- 6. lifesciences.danaher.com [lifesciences.danaher.com]

- 7. Hill equation (biochemistry) - Wikipedia [en.wikipedia.org]

Application Note: High-Purity Isolation of N-Phenethylisobutyramide via Preparative HPLC

Introduction & Scope

N-Phenethylisobutyramide (FEMA 4221, CAS 10264-15-0) is a sensory-active alkylamide structurally related to capsaicinoids. It is widely utilized in flavor chemistry for its "kokumi" (mouthfulness) and tingling sensations, often enhancing savory profiles in food matrices.

In drug development and high-end flavor synthesis, isolating this compound to >99% purity is critical to remove synthesis byproducts—specifically the hydrolysis precursors phenethylamine (basic) and isobutyric acid (acidic)—which can skew sensory panels and bioactivity assays (TRP channel modulation).

This guide details a robust, self-validating protocol for the isolation of N-Phenethylisobutyramide using Reverse-Phase Preparative HPLC (RP-Prep-HPLC). Unlike generic guides, this protocol addresses the specific solubility and retention behavior of lipophilic amides.

Physicochemical Profile & Solubility Strategy[1][2][3][4]

Understanding the molecule is the first step to successful isolation. N-Phenethylisobutyramide is a neutral amide with moderate lipophilicity.

| Property | Value | Implication for Chromatography |

| Molecular Weight | 191.27 g/mol | Small molecule; requires high surface area stationary phase. |

| LogP | ~2.5 | Moderately hydrophobic. Retains well on C18. |

| pKa | Neutral Amide | pH switching is less effective for the target, but useful for moving impurities (amine/acid precursors). |

| UV Max | 210 nm, 257 nm | Dual-wavelength monitoring required (Amide bond @ 210, Phenyl ring @ 257). |

| Solubility | Low in Water; High in MeOH, ACN, DMSO | Critical: Sample must be dissolved in DMSO or MeOH for injection to prevent precipitation in the loop. |

Isolation Workflow Visualization

The following diagram outlines the critical path from crude synthesis mixture to isolated standard.

Figure 1: End-to-end isolation workflow ensuring sample integrity and column protection.

Protocol 1: Analytical Scouting (Method Development)

Before consuming large amounts of solvent, we must establish separation on an analytical scale. The goal is to separate the target amide from the polar amine and acidic impurities.

Objective: Achieve a Resolution (

Materials

-

Column: C18 (e.g., Agilent ZORBAX Eclipse XDB or Waters XBridge), 4.6 × 100 mm, 3.5 µm or 5 µm.

-

Mobile Phase A: Water + 0.1% Formic Acid (Keeps residual amines protonated/polar).

-

Mobile Phase B: Acetonitrile (ACN) + 0.1% Formic Acid.

Method Parameters

-

Flow Rate: 1.0 mL/min.

-

Temperature: 30°C.

-

Detection: PDA (200–400 nm). Extract chromatograms at 210 nm (max sensitivity) and 254 nm (selectivity).

-

Gradient:

-

0 min: 5% B

-

10 min: 95% B

-

12 min: 95% B

-

12.1 min: 5% B (Re-equilibration)

-

Expert Insight: N-Phenethylisobutyramide typically elutes between 50-70% B. If the peak elutes too late (>80% B), switch to Methanol as the organic modifier to reduce retention, or use a C8 column.

Protocol 2: Geometric Scale-Up Strategy

Directly transferring the method requires geometric scaling to maintain the "Linear Velocity" and "Column Loading Capacity." Failure to calculate this results in poor peak shape or column crashing.

Scaling Formulae:

-

Flow Rate Scale Factor:

-

Loading Scale Factor:

Scale-Up Table (Reference)

| Parameter | Analytical Scale | Semi-Prep Scale | Prep Scale |

| Column Dimensions | 4.6 × 100 mm | 9.4 × 100 mm | 21.2 × 150 mm |

| Particle Size | 5 µm | 5 µm | 5 µm |

| Flow Rate | 1.0 mL/min | 4.2 mL/min | 21.2 mL/min |

| Typical Injection | 10–20 µL | 80–100 µL | 400–1000 µL |

| Max Load (approx) | 0.5 mg | 2.0 mg | 50–100 mg |

Note: The 21.2mm column allows for a ~21x increase in flow rate and loading compared to the analytical column.[1]

Protocol 3: Preparative Isolation Execution

This is the core production step.

Step 1: Sample Preparation

-

Dissolve crude N-Phenethylisobutyramide in DMSO at 100 mg/mL.

-